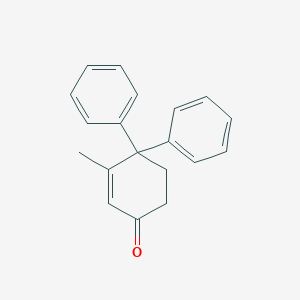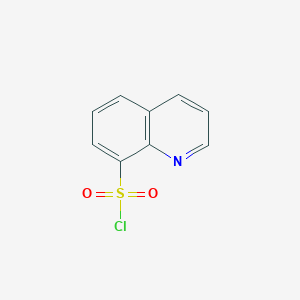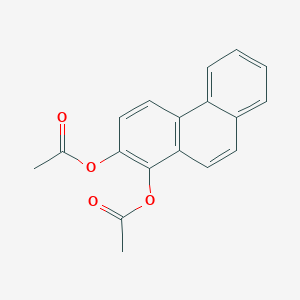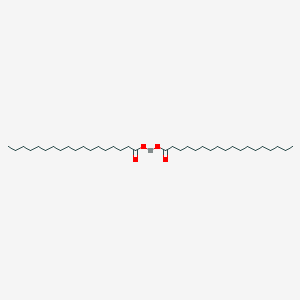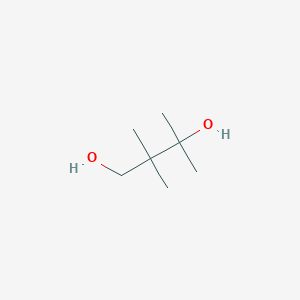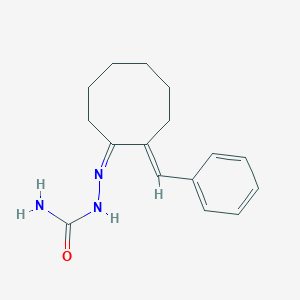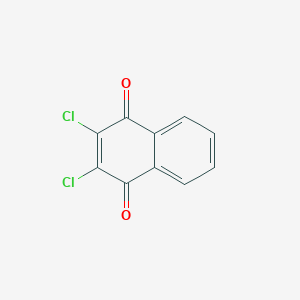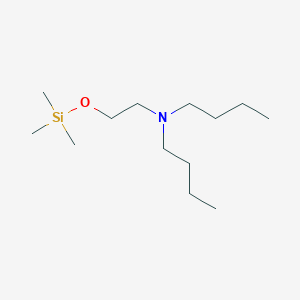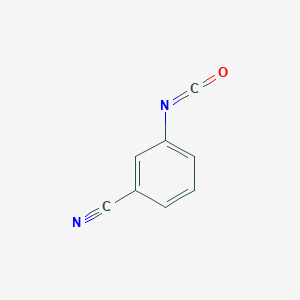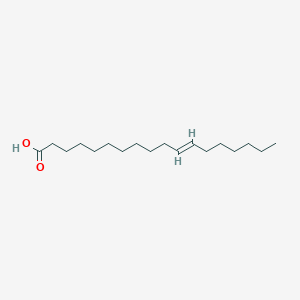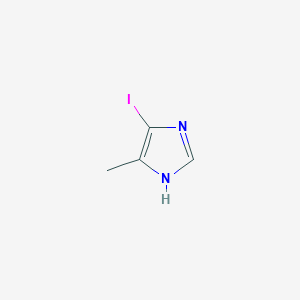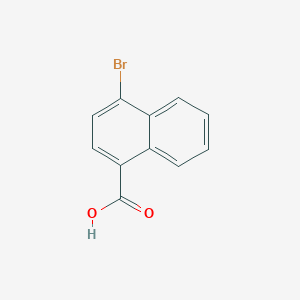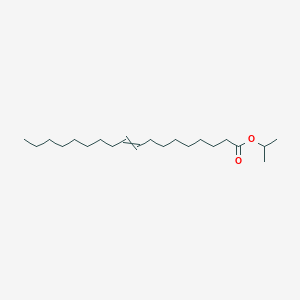
9-Octadecenoic acid (9Z)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octadecenoic acid (9Z)-, 1-methylethyl ester, also known as methyl oleate, is a fatty acid ester that is commonly used in scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a mild odor. Methyl oleate is synthesized through various methods, and it has been found to have several biochemical and physiological effects.
Wirkmechanismus
Methyl oleate acts as a substrate for lipase enzymes, which catalyze the hydrolysis of the ester bond to release oleic acid and methanol. It has also been found to have antimicrobial properties, although the exact mechanism of action is not fully understood.
Biochemische Und Physiologische Effekte
Methyl oleate has been found to have several biochemical and physiological effects, including the regulation of lipid metabolism, anti-inflammatory properties, and the potential to induce apoptosis in cancer cells. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl oleate has several advantages for use in lab experiments, including its solubility in organic solvents and its ability to act as a substrate for lipase enzymes. However, it also has some limitations, including its potential to oxidize over time and its relatively short half-life.
Zukünftige Richtungen
There are several future directions for the use of 9-Octadecenoic acid (9Z)-, 1-methylethyl ester oleate in scientific research, including its potential as a treatment for neurodegenerative diseases, its use as a substrate for the development of new antibiotics, and its potential as a therapeutic agent for cancer. Further research is needed to fully understand the mechanisms of action and potential applications of 9-Octadecenoic acid (9Z)-, 1-methylethyl ester oleate in these areas.
Synthesemethoden
Methyl oleate can be synthesized through various methods, including the esterification of oleic acid with methanol in the presence of a catalyst, transesterification of triglycerides, and direct esterification of free fatty acids. The most common method of synthesis is through the esterification of oleic acid with methanol in the presence of a catalyst. This method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Methyl oleate has been used in various scientific research applications, including the study of lipid metabolism, as a solvent for lipophilic compounds, and as a substrate for lipase enzymes. It has also been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
17364-07-7 |
|---|---|
Produktname |
9-Octadecenoic acid (9Z)-, 1-methylethyl ester |
Molekularformel |
C21H40O2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
propan-2-yl octadec-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3 |
InChI-Schlüssel |
PZQSQRCNMZGWFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C |
Andere CAS-Nummern |
112-11-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



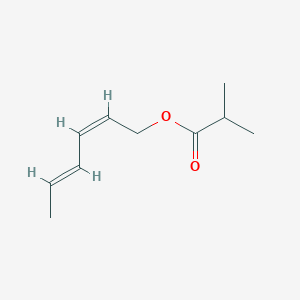
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
